molecular formula C20H26BNO4S B7956575 N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B7956575
M. Wt: 387.3 g/mol
InChI Key: OZHVLGAKWDFQDS-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: is a complex organic compound that features a sulfonamide group, a boronate ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester can be synthesized by reacting a phenylboronic acid derivative with a diol, such as pinacol, under dehydrating conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate sulfonyl chloride with an amine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Coupling Reaction: The final step involves coupling the boronate ester with the sulfonamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form a boronic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide depends on its specific application:

    Catalysis: Acts as a ligand to stabilize transition metal complexes, facilitating various catalytic reactions.

    Biological Activity: May interact with specific enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dimethylphenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide: can be compared to other boronate esters and sulfonamide derivatives, such as:

Uniqueness

    Structural Features:

    Reactivity: The presence of both electron-donating and electron-withdrawing groups can influence the compound’s reactivity, making it versatile in various chemical transformations.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO4S/c1-14-10-9-12-17(15(14)2)22-27(23,24)18-13-8-7-11-16(18)21-25-19(3,4)20(5,6)26-21/h7-13,22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHVLGAKWDFQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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